4-Benzylsemicarbazide

Lipoxygenase inhibition Anti-inflammatory Semicarbazide SAR

Inconsistent carbonyl derivatization yields often stem from low-purity semicarbazides. 4-Benzylsemicarbazide (≥95%) ensures reproducible aldehyde/ketone trapping and selective metal binding. • Forms semicarbazones with enhanced UV absorbance for reliable LC/GC quantification. • Acts as a selective Cu(II) ligand in spectrophotometric or extraction-based methods. • N-benzyl lipophilicity improves chromatographic separation and complex stability.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 16956-42-6
Cat. No. B096327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylsemicarbazide
CAS16956-42-6
Synonyms4-Benzylsemicarbazide
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NN
InChIInChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
InChIKeyRKOJUQGKURDYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylsemicarbazide Identity & Procurement


4-Benzylsemicarbazide (CAS 16956-42-6), also known as N-benzylhydrazinecarboxamide or 1-amino-3-benzylurea, is a semicarbazide derivative characterized by a benzyl substituent at the N-4 position . With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol, it is commercially available at purities ≥95% . As a hydrazinecarboxamide, it serves as a versatile synthetic intermediate and a ligand for metal coordination chemistry [1].

Synthetic intermediate Semicarbazide-based derivative synthesis
Coordination chemistry Metal ligand for Cu(II) studies
Analytical derivatization Carbonyl compound detection (HPLC/LC-MS)

4-Benzylsemicarbazide: Why Substitution Fails


In scientific and industrial applications, substituting 4-Benzylsemicarbazide with other semicarbazides or hydrazine derivatives without quantitative justification risks altering reactivity, selectivity, and downstream synthetic outcomes. The N-benzyl group confers distinct lipophilicity and steric properties that modulate enzyme inhibition profiles, metal-binding affinities, and synthetic utility as an aldehyde/ketone trapping reagent [1]. Direct substitution with unsubstituted semicarbazide or 4-phenylsemicarbazide can lead to divergent biological activities and synthetic yields [2].

Unsubstituted semicarbazide
Lacks benzyl lipophilicity and steric effects; enzyme inhibition profiles may shift.
4-Phenylsemicarbazide
Phenyl vs benzyl group alters SAR; lipoxygenase inhibition potency may not transfer.

4-Benzylsemicarbazide Comparative Performance


Enhanced Lipoxygenase Inhibition vs. Phenyl Analog

In a study evaluating semicarbazide derivatives, 4-Benzylsemicarbazide demonstrated lipoxygenase inhibitory activity, with a reported IC₅₀ value of 60 μM [1]. In contrast, the structurally analogous 4-Phenylsemicarbazide showed lower potency under comparable assay conditions [1].

Lipoxygenase inhibition
Head-to-head
IC₅₀ 60 μM (vs 4-phenyl: >100 μM)
Benzyl group supports enzyme inhibition context; reported potency difference.
Soybean lipoxygenase assay, pH 7.5; cross-study comparable.
Lipoxygenase inhibition Anti-inflammatory Semicarbazide SAR

Superior Carbonyl Derivatization for Analysis

4-Benzylsemicarbazide reacts readily with aldehydes and ketones to form semicarbazones, which are widely used for characterizing carbonyl compounds [1]. The benzyl group enhances the UV absorbance and chromatographic properties of the resulting derivatives compared to those from unsubstituted semicarbazide [2].

Carbonyl derivatization
Class-level
Enhanced UV chromophore vs unsubstituted semicarbazide
May improve HPLC-DAD/LC-MS sensitivity.
Class-level advantage; not quantified; data to verify.
Analytical chemistry Semicarbazone formation Carbonyl derivatization

Cytotoxicity Against MOLT-4 Leukemia Cells

4-Benzylsemicarbazide exhibited an IC₅₀ value of approximately 30 μM against MOLT-4 leukemia cells . This moderate cytotoxicity, while not as potent as some clinical agents, provides a baseline for structure-activity relationship (SAR) studies and suggests potential for further optimization.

MOLT-4 cytotoxicity
Data to verify
IC₅₀ ≈ 30 μM
Supports cytotoxicity endpoint review; moderate cell-model response.
No direct comparator; many research compounds show IC₅₀
Cu(II) chelation
Class-level
Forms stable Cu(II) complexes
May support analytical extraction or detection studies.
Solubility and stability constants not reported; context-dependent.
Anticancer Cytotoxicity Leukemia

Copper(II) Ion Chelation

4-Benzylsemicarbazide functions as a chelating agent for copper(II) ions, forming stable complexes that are useful in analytical determinations and chemical reactions . The presence of the benzyl group may influence the stability constant and solubility of the complex compared to unsubstituted semicarbazide.

Cu(II) chelation
Class-level
Forms stable Cu(II) complexes
May support analytical extraction or detection studies.
Solubility and stability constants not reported; context-dependent.
Coordination chemistry Metal chelation Analytical reagent

4-Benzylsemicarbazide Use Cases


Carbonyl Compound Derivatization

4-Benzylsemicarbazide is an ideal reagent for derivatizing aldehydes and ketones, forming semicarbazones with enhanced UV absorbance and chromatographic properties [1]. This application is particularly valuable in analytical chemistry for the detection and quantification of carbonyl compounds in environmental, food, and biological samples.

Building Block for Bioactive Semicarbazides

The compound serves as a key intermediate for synthesizing a variety of semicarbazide-based bioactive molecules, including enzyme inhibitors and antimicrobial agents [1]. Its benzyl group can be leveraged to modulate lipophilicity and target interactions.

Metal Chelation in Analytical Chemistry

4-Benzylsemicarbazide can be employed as a selective ligand for copper(II) ions in spectrophotometric or extraction-based analytical methods [1]. Its structural features may offer advantages in solubility and complex stability.

Application
Selection Property
Validation Focus
Carbonyl derivatization
Benzyl-enhanced UV/Vis chromophore
HPLC/LC-MS sensitivity for trace carbonyls
Semicarbazide-based research molecules
N-benzyl lipophilicity modulation
Enzyme inhibition or antimicrobial screening context
Cu(II) analytical reagent
Cu(II) selective complexation
Organic-phase extraction and spectrophotometric detection

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